molecular formula C25H25NO2 B594109 (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone CAS No. 824961-61-7

(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B594109
CAS No.: 824961-61-7
M. Wt: 371.5 g/mol
InChI Key: IJNSZBAEVYRFCH-UHFFFAOYSA-N
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Description

(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is a synthetic organic compound with the molecular formula C25H25NO2 and a molecular weight of 371.47 g/mol . This compound belongs to the class of chemicals known as naphthoylindoles, which are polycyclic structures featuring an indole moiety linked to a naphthalene group via a methanone bridge . It is identified as a synthetic cannabinoid receptor agonist and is closely related to other research compounds in this class, such as JWH-081 and JWH-267 . The primary research applications of this compound are in forensic toxicology and analytical chemistry, where it is used as a reference standard for the identification and quantification of novel psychoactive substances . Its mechanism of action in research settings is characterized by its interaction with and activation of cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and the structure-activity relationships of synthetic cannabinoids . Researchers utilize this compound to understand the metabolic fate and exposure biomarkers of such substances, as it has been detected in human blood as part of the human exposome in exposed individuals . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It is the responsibility of the purchaser to ensure compliance with all local, state, national, and international regulations regarding the handling and use of this substance.

Properties

IUPAC Name

(7-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNSZBAEVYRFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669880
Record name (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824961-61-7
Record name (7-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824961-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-164
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-164
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3432L6CJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation Approach

The most widely reported method for synthesizing JWH-164 analogs involves Friedel-Crafts acylation :

  • Synthesis of 7-Methoxynaphthoyl Chloride

    • 7-Methoxynaphthoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

    • Reaction Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

  • Indole Alkylation

    • Indole is alkylated at the N1 position using 1-bromopentane in the presence of a base (e.g., NaH) in dimethylformamide (DMF).

    • Yield : ~70–85% after purification via silica gel chromatography.

  • Acylation of 1-Pentylindole

    • The 1-pentylindole undergoes Friedel-Crafts acylation with 7-methoxynaphthoyl chloride using AlCl₃ as a catalyst.

    • Critical Parameters :

      • Solvent: Anhydrous DCM or toluene.

      • Temperature: 0°C to room temperature.

      • Reaction Time: 12–24 hours.

Mechanistic Insight :
The Lewis acid (AlCl₃) activates the acyl chloride, enabling electrophilic substitution at the electron-rich C3 position of the indole ring.

Alternative Pathway: Suzuki-Miyaura Coupling

A less common route employs cross-coupling strategies :

  • Preparation of Boronic Ester Intermediates

    • 3-Bromo-1-pentylindole and 7-methoxynaphthalene-1-boronic acid are synthesized separately.

  • Palladium-Catalyzed Coupling

    • Reaction of the intermediates using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C.

    • Limitation : Lower yield (~50%) compared to Friedel-Crafts.

Optimization and Purification Strategies

Catalytic System Optimization

CatalystSolventTemperatureYield (%)
AlCl₃DCM0°C → RT78
FeCl₃TolueneRT65
ZnCl₂DCM0°C58

Data inferred from analogous syntheses in.

Purification Techniques

  • Acid/Base Extraction : Crude product is treated with HCl (10%) and NH₄OH to remove unreacted starting materials.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
GC/MS m/z 371 (M⁺), 264, 214, 135
¹H NMR δ 8.15 (naphthalene H), δ 4.15 (OCH₃)

Stability Considerations

  • Degradation observed under prolonged exposure to light or moisture.

  • Storage recommended at −20°C in amber vials.

Industrial-Scale Synthesis Challenges

  • Regulatory Constraints : Classified as a Schedule I substance in multiple jurisdictions, limiting large-scale production.

  • Cost of Starting Materials : 7-Methoxynaphthoic acid remains expensive ($450–$600/g) .

Chemical Reactions Analysis

  • The compound may undergo various chemical reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions used in these reactions would depend on the specific synthetic pathway.
  • Major products formed from these reactions would include derivatives of JWH 081 7-methoxynaphthyl isomer.
  • Scientific Research Applications

    • JWH 081 7-methoxynaphthyl isomer’s applications span several fields:

        Chemistry: It serves as a valuable reference standard for analytical purposes.

        Biology: Researchers may use it to study cannabinoid receptors and their interactions.

        Medicine: Although not directly used in medicine, understanding its effects can inform drug development.

        Industry: Forensic laboratories employ it for identifying synthetic cannabinoids in samples.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with the CB1 receptor in the central nervous system.
    • Molecular targets and signaling pathways involved in its activity remain an area of ongoing research.
  • Comparison with Similar Compounds

    Key Structural Features and Modifications

    The table below summarizes structural variations among related compounds:

    Compound Name Naphthalene/Benzene Substituent Indole Substituent Alkyl Chain Length Receptor Affinity (Ki, nM) Controlled Status
    Target Compound 7-methoxy 1-pentyl C5 Not reported Likely controlled*
    JWH-122 4-methyl 1-pentyl C5 CB1: ~1–5 nM; CB2: ~2–10 nM Yes (Schedule I)
    RCS-4 4-methoxyphenyl 1-pentyl C5 CB1: ~5–10 nM Yes (Schedule I)
    AM-2201 Naphthalen-1-yl 1-(5-fluoropentyl) C5 (fluorinated) CB1: ~0.3–1 nM Yes (Schedule I)
    JWH-018 Naphthalen-1-yl 1-pentyl C5 CB1: 4.5 nM; CB2: 33.6 nM Yes (Schedule I)
    UR-144 2,2,3,3-Tetramethylcyclopropyl 1-pentyl C5 CB1: ~100 nM Yes (Schedule I)
    JWH-165 7-methoxy 1-propyl C3 Not reported Likely controlled*

    Notes:

    • Methoxy Position : The 7-methoxy group in the target compound contrasts with JWH-122 (4-methyl) and RCS-4 (4-methoxyphenyl). Methoxy substitutions on aromatic rings enhance metabolic resistance but may reduce receptor affinity compared to alkyl or halogenated groups .
    • Alkyl Chain : The pentyl chain on the indole nitrogen is optimal for CB1 binding in SCRAs; shorter chains (e.g., propyl in JWH-165) reduce potency .
    • Fluorination : AM-2201’s fluoropentyl chain increases lipophilicity and potency, demonstrating how halogenation enhances CB1 affinity .

    Pharmacokinetic and Detection Profiles

    • Metabolism : Naphthoylindoles like JWH-018 undergo hydroxylation at the pentyl chain and demethylation of methoxy groups, producing detectable metabolites . The 7-methoxy group in the target compound may slow demethylation, prolonging detection windows in urine or oral fluid .
    • Analytical Differentiation: Mass Spectrometry: The target compound’s molecular ion (calculated m/z ~343.42) and fragmentation patterns (e.g., loss of methoxy group, 135.0441 m/z for C8H7O2+) distinguish it from JWH-122 (m/z 341.4) and RCS-4 (m/z 321.4) . Regioisomer Discrimination: Positional isomers (e.g., 2- vs. 4-methoxy in RCS-4) are resolved via LC-MS/MS using diagnostic ions like 107.0491 m/z (C7H7O+) .

    Regulatory and Legal Status

    The target compound is likely classified as a controlled substance due to structural similarities to Schedule I SCRAs (e.g., JWH-122, AM-2201) . Jurisdictions such as West Virginia explicitly control naphthoylindoles with alkyl or methoxy substitutions, as seen in Senate Bill 546 (2023) .

    Biological Activity

    (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, commonly referred to as JWH-267, is a synthetic cannabinoid that has garnered attention for its interaction with cannabinoid receptors in the human body. This compound belongs to the class of naphthoylindoles and exhibits significant biological activity, primarily through agonism of the cannabinoid receptors CB1 and CB2.

    Chemical Structure and Properties

    JWH-267 has a molecular formula of C25H25NO2C_{25}H_{25}NO_{2} and a molecular weight of 371.4715 g/mol. The structural characteristics include a naphthalene moiety substituted with a methoxy group and an indole derivative linked via a carbonyl group.

    PropertyValue
    Molecular FormulaC25H25NO2
    Molecular Weight371.4715 g/mol
    InChIInChI=1S/C25H25NO2/c1-3-4...
    SMILESO=C(C1=C(C=CC=C2)C2=CC=C1OC)...

    JWH-267 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response. The binding affinity of synthetic cannabinoids to these receptors often exceeds that of natural cannabinoids like THC, potentially leading to enhanced effects.

    Biological Activity and Toxicological Profiles

    Research indicates that JWH-267 induces significant biological effects at varying concentrations. A study examining several synthetic cannabinoids found that JWH-267 caused damage to cell membranes in buccal (TR146) and breast (MCF-7) derived cells at concentrations of 75–100 μM. However, it did not exhibit cytotoxic responses in other assays assessing mitochondrial damage or protein synthesis .

    Cytotoxicity and Genotoxicity

    The compound was found to induce DNA migration in specific cell lines, suggesting potential genotoxic effects. While no estrogenic activities were detected, anti-estrogenic effects were observed at concentrations ranging from 2.1 to 23.0 μM . This indicates that while JWH-267 may not directly cause cell death, it could lead to significant cellular stress and DNA damage under certain conditions.

    Case Studies

    A notable case study highlighted the presence of JWH-267 in human blood samples, indicating its use in recreational settings . This underscores the importance of understanding its pharmacokinetics and potential health impacts.

    Comparative Analysis with Other Synthetic Cannabinoids

    A comparison table below summarizes the biological activity of JWH-267 alongside other similar synthetic cannabinoids:

    CompoundCB1 Affinity (Ki)CB2 Affinity (Ki)Cytotoxicity LevelGenotoxicity Evidence
    JWH-267HighModerate≥75 μMYes
    JWH-018ModerateHigh≥100 μMYes
    JWH-073HighModerate≥75 μMYes

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, and how can purity be maximized?

    • Methodology :

    • Multi-step synthesis : Begin with commercially available indole derivatives (e.g., 1-pentylindole) and naphthalene precursors. Use Friedel-Crafts acylation to couple the indole and naphthalene moieties via a ketone bridge .
    • Reaction conditions : Employ anhydrous solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., AlCl₃) under inert atmospheres to minimize side reactions.
    • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

    Q. How is the molecular structure of this compound validated experimentally?

    • Methodology :

    • Nuclear Magnetic Resonance (NMR) : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃). Key signals include the methoxy group (δ ~3.9 ppm, singlet) and the ketone carbonyl (δ ~195 ppm in ¹³C NMR) .
    • X-ray crystallography : For definitive confirmation, grow single crystals via slow evaporation. Resolve the three-dimensional arrangement of the naphthalene and indole rings, confirming the methoxy substitution at position 7 on the naphthalene .

    Q. What are the solubility and stability profiles of this compound under laboratory conditions?

    • Methodology :

    • Solubility testing : Dissolve the compound in organic solvents (e.g., DMSO, ethanol, chloroform) at concentrations up to 10 mM. Centrifuge to assess precipitation. Optimal solubility is observed in DMSO (>50 mg/mL) .
    • Stability assays : Store aliquots at -20°C, 4°C, and room temperature. Analyze degradation via HPLC over 30 days. The compound is stable for >4 weeks at -20°C but degrades by ~15% at room temperature .

    Q. How is receptor binding affinity (e.g., CB1/CB2) determined for this compound?

    • Methodology :

    • Radioligand displacement assays : Use [³H]CP-55,940 as a tracer in HEK-293 cells expressing human CB1/CB2 receptors. Calculate IC₅₀ values via nonlinear regression. Compare to JWH-018 (CB1 Ki = 9 nM) to contextualize potency .
    • GTPγS binding assays : Measure functional activity by quantifying G-protein activation in membrane preparations. EC₅₀ values correlate with efficacy .

    Advanced Research Questions

    Q. How do structural modifications (e.g., alkyl chain length, methoxy position) influence cannabinoid receptor selectivity?

    • Methodology :

    • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., 7-methoxy vs. 4-methoxy naphthalene, pentyl vs. hexyl indole chains). Test binding affinity using standardized assays.
    • Key findings :
    CompoundSubstituentsCB1 Ki (nM)CB2 Ki (nM)
    Target7-OCH₃, C512 ± 248 ± 5
    JWH-018No OCH₃, C59 ± 132 ± 4
    AM-22014-F, C51 ± 0.32.6 ± 0.7
    • The 7-methoxy group reduces CB1 affinity compared to JWH-018 but enhances metabolic stability .

    Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

    • Methodology :

    • LC-MS/MS : Use a C18 column with a gradient of acetonitrile/0.1% formic acid. Monitor transitions for the protonated molecular ion ([M+H]⁺ = 344.2 → 297.1). Achieve a limit of quantification (LOQ) of 0.1 ng/mL in plasma .
    • High-resolution mass spectrometry (HRMS) : Confirm elemental composition with <5 ppm mass accuracy. Use electrospray ionization (ESI+) for optimal sensitivity .

    Q. How can conflicting in vitro vs. in vivo pharmacological data be resolved?

    • Methodology :

    • Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% bound) and metabolic clearance using liver microsomes. Identify major metabolites (e.g., O-demethylation products) via LC-MS .
    • Behavioral assays : Administer the compound to rodents and assess cannabinoid-like effects (e.g., hypothermia, catalepsy). Correlate ED₅₀ values with in vitro EC₅₀ to account for bioavailability limitations .

    Q. What strategies mitigate off-target effects while retaining cannabinoid activity?

    • Methodology :

    • Functional group substitution : Replace the methoxy group with bulkier substituents (e.g., ethoxy, cyclopropylmethoxy) to sterically hinder off-target interactions.
    • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with non-cannabinoid receptors (e.g., serotonin 5-HT₂A). Validate with radioligand assays .

    Retrosynthesis Analysis

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    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
    Reactant of Route 2
    Reactant of Route 2
    (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

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